molecular formula C9H8N2O2 B13821281 (4-Oxo-4lambda~5~-quinoxalin-2-yl)methanol CAS No. 41243-26-9

(4-Oxo-4lambda~5~-quinoxalin-2-yl)methanol

Cat. No.: B13821281
CAS No.: 41243-26-9
M. Wt: 176.17 g/mol
InChI Key: UPDKWYWGBDVSFR-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) and N-Oxide Architectures in Contemporary Chemical Research

Quinoxaline, a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, and its N-oxide derivatives are recognized as "privileged scaffolds" in medicinal chemistry. frontiersin.orgmtieat.org This designation stems from their consistent appearance in molecules exhibiting a wide array of biological activities. The structural rigidity and electron-rich nature of the quinoxaline ring system allow it to interact with various biological targets like enzymes and receptor proteins. tandfonline.com The introduction of an N-oxide moiety to the quinoxaline core further enhances its chemical reactivity and biological potential. frontiersin.orgnih.gov

The N-oxide group can act as a prodrug feature, being reduced by oxidoreductases that are often overexpressed in hypoxic environments, such as those found in solid tumors or bacterial colonies. nih.gov This targeted activation mechanism is a key driver of research into these compounds as selective therapeutic agents. nih.govnih.gov Consequently, quinoxaline N-oxide derivatives have been extensively investigated for a multitude of pharmacological applications. sapub.orgnih.gov These compounds are central to the development of new agents for treating infectious diseases and cancer. nih.govnih.gov

The diverse biological activities attributed to the quinoxaline and quinoxaline N-oxide scaffolds are summarized in the table below.

Biological ActivityDescription
Antimicrobial Includes antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Quinoxaline 1,4-di-N-oxides are particularly noted for their potent antibacterial effects. sapub.orgnih.gov
Anticancer Derivatives have shown cytotoxic effects on various human cancer cell lines. nih.govnih.gov Some N-oxides are investigated as hypoxia-activated prodrugs that target tumor cells. nih.gov
Antiviral The scaffold is present in compounds evaluated for activity against a range of viruses, including respiratory pathogens. nih.gov
Antiprotozoal Activity against various protozoa has been reported, including antimalarial, antitrypanosomal, and antileishmanial effects. frontiersin.orgnih.gov
Anti-inflammatory Certain quinoxaline derivatives have demonstrated significant anti-inflammatory properties. nih.gov
Kinase Inhibition The quinoxaline nucleus serves as a core structure for designing inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov

Historical Development and Evolution of Quinoxaline N-Oxide Chemistry

The study of quinoxaline N-oxides has a rich history, with synthetic methodologies evolving significantly over the decades. Initially, before 1965, the primary method for synthesizing these compounds was the direct oxidation of quinoxaline precursors. nih.gov Another early approach involved the condensation of o-benzoquinone dioxime with 1,2-dicarbonyl compounds, although this often resulted in low yields. nih.gov

A seminal moment in the field was the development of the Beirut reaction in 1965 by M.J. Haddadin and C.H. Issidorides. nih.gov This reaction involves the heterocyclization of benzofuroxans with enols or enamines, providing a much more efficient and versatile route to quinoxaline 1,4-dioxide derivatives. nih.gov The Beirut reaction became the most significant preparative method and spurred a new wave of research into the synthesis and application of these compounds. nih.gov

Subsequent research focused on refining these synthetic routes, exploring different catalysts and reaction conditions to improve yields and expand the scope of accessible derivatives. For instance, various base-catalyzed systems like triethylamine (B128534) or potassium hydroxide (B78521) in methanol (B129727) were employed, and later, systems using sodium hydride in tetrahydrofuran (B95107) (THF) were shown to shorten reaction times and improve yields. nih.gov The reactivity of the quinoxaline N-oxide core itself also became a subject of intense study, particularly the transformations of functional groups on the side chains and the selective reduction of the N-oxide fragments. nih.gov

Rationale for Dedicated Investigation into (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol as a Distinct Chemical Entity

The specific investigation into (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, a quinoxaline mono-N-oxide with a hydroxymethyl group at the 2-position, is driven by a systematic approach to drug discovery known as structure-activity relationship (SAR) studies. mdpi.com The rationale for examining this particular molecule is multifaceted:

Core Scaffold Bioactivity: The quinoxaline N-oxide core is a well-established pharmacophore with proven biological relevance, particularly in antimicrobial and anticancer research. frontiersin.orgnih.gov Isolating a specific mono-N-oxide allows for a nuanced understanding of how the position of the oxygen atom affects biological activity and metabolic stability.

Influence of the Hydroxymethyl Group: The introduction of a hydroxymethyl (-CH₂OH) substituent at the 2-position is a key modification. This functional group can significantly alter the molecule's physicochemical properties. It can increase hydrophilicity and aqueous solubility, which are often problematic for quinoxaline derivatives. nih.gov Furthermore, the hydroxyl group provides a reactive handle for further chemical modifications, such as esterification or etherification, allowing for the creation of a library of related compounds for extensive SAR studies.

Metabolic Implications: The hydroxymethyl group can serve as a site for metabolic transformations (e.g., oxidation to an aldehyde or carboxylic acid), which can influence the compound's pharmacokinetic profile and mechanism of action. Understanding these pathways is crucial for drug development.

Target Interaction: The presence of a hydrogen-bond-donating and -accepting hydroxyl group can introduce new, specific interactions with biological targets, potentially leading to enhanced potency or a novel mechanism of action compared to derivatives with other substituents at the same position. mdpi.com

The closely related compound, 2,3-bis(hydroxymethyl)quinoxaline-1,4-dioxide, known as Dioxidine, is an established antibacterial drug, which strongly supports the rationale for exploring the properties of mono-hydroxymethylated and mono-N-oxide analogues like (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol. cymitquimica.commdpi.com

Current Research Landscape and Identified Gaps in Quinoxaline-2-methanol Derivatives

The broader research landscape for quinoxaline derivatives is vast and continues to expand, with numerous studies published on their synthesis and evaluation for various therapeutic applications, including as anticancer, antidiabetic, and antiviral agents. tandfonline.comnih.govnih.gov However, within this large field, the specific subclass of quinoxaline-2-methanol and its N-oxide derivatives appears significantly underexplored in recent literature.

Much of the foundational work on α-hydroxymethyl quinoxaline N-oxides dates back several decades. nih.gov While extensive research has been conducted on quinoxaline N-oxides bearing other functional groups at the 2-position—such as carboxamides, nitriles, and acyl groups—the hydroxymethyl derivatives have received comparatively little recent attention. nih.govnih.gov

This disparity identifies several key gaps in the current research landscape:

Lack of Modern Biological Screening: Many of the originally synthesized quinoxaline-2-methanol derivatives have not been subjected to modern high-throughput screening or evaluated against the wide range of biological targets now available, limiting the understanding of their full therapeutic potential.

Incomplete Structure-Activity Relationship (SAR) Data: There is a lack of comprehensive and systematic SAR studies on quinoxaline-2-methanol N-oxides. Key questions remain regarding how the position of the N-oxide (at N1 vs. N4), modifications to the hydroxymethyl group, and substitutions on the benzene ring collectively impact biological activity.

Unexplored Mechanistic Insights: For the few reported activities, the precise mechanisms of action for quinoxaline-2-methanol derivatives are often not fully elucidated. Modern biochemical and molecular modeling techniques could provide a deeper understanding of how these molecules interact with their targets. researchgate.net

Limited Synthetic Exploration: While classical synthetic routes exist, there has been limited application of modern, more efficient synthetic methodologies to create diverse libraries of these specific derivatives for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41243-26-9

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(4-oxidoquinoxalin-4-ium-2-yl)methanol

InChI

InChI=1S/C9H8N2O2/c12-6-7-5-11(13)9-4-2-1-3-8(9)10-7/h1-5,12H,6H2

InChI Key

UPDKWYWGBDVSFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C=[N+]2[O-])CO

Origin of Product

United States

Synthetic Methodologies for 4 Oxo 4λ⁵ Quinoxalin 2 Yl Methanol

Retrosynthetic Analysis and Strategic Precursor Identification

A retrosynthetic analysis of the target molecule, (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, reveals several potential disconnections and strategic precursors. The most logical approaches hinge on the formation of the pyrazine (B50134) ring and the introduction of the N-oxide group.

N-Oxide Disconnection: The simplest retrosynthetic step is the removal of the N-oxide, leading back to the parent heterocycle, (quinoxalin-2-yl)methanol. This suggests a synthetic strategy where the quinoxaline (B1680401) core is first assembled and functionalized, followed by a final, selective N-oxidation step.

Pyrazine Ring Disconnection (Classical Approach): A C-N bond disconnection within the pyrazine ring, following the classical Hinsberg or Körner synthesis, leads to two key precursors: an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govresearchgate.net For the target molecule, the dicarbonyl precursor would need to be a three-carbon α-ketoaldehyde bearing a protected hydroxyl group, such as a derivative of 3-hydroxy-2-oxopropanal.

Pyrazine Ring Disconnection (Beirut Reaction Approach): An alternative disconnection, specific to the synthesis of N-oxides, breaks the molecule down into a benzofuroxan (B160326) (benzofurazan-1-oxide) and a three-carbon enolate precursor. sbq.org.brnih.gov This precursor would need to generate an enolate that, upon reaction, would yield the desired 2-(hydroxymethyl) substituent on the quinoxaline N-oxide ring. A suitable starting material for this enolate could be 1-hydroxypropan-2-one (acetol) or a protected derivative.

These analyses highlight two primary strategic pathways: (1) build the quinoxaline core, introduce the hydroxymethyl group, and then oxidize the nitrogen, or (2) directly construct the quinoxaline N-oxide ring system with the required substituent pattern using methods like the Beirut Reaction.

Classical and Established Synthetic Approaches to the Quinoxaline Core

The quinoxaline framework is a stable heterocyclic system, and its synthesis has been well-established for over a century. These methods focus on the formation of the pyrazine ring fused to a benzene (B151609) ring.

The most traditional and widely used method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), and a 1,2-dicarbonyl compound. chim.itresearchgate.net This reaction, first reported independently by Körner and Hinsberg in the 1880s, is robust and versatile. nih.govscribd.com The reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and dehydration to form the aromatic quinoxaline ring.

A wide variety of 1,2-dicarbonyl compounds, including 1,2-diketones, α-ketoesters, and glyoxals, can be employed. nih.govresearchgate.net While the reaction can proceed without a catalyst, often under acidic conditions or at high temperatures, numerous modern catalytic systems have been developed to improve yields, shorten reaction times, and allow for milder conditions. nih.gov These catalysts facilitate the condensation and subsequent cyclization steps.

Table 1: Selected Catalytic Systems for Quinoxaline Synthesis via Condensation
CatalystSubstratesSolventKey AdvantagesReference
Nitrilotris(methylenephosphonic acid)1,2-diamines and 1,2-dicarbonyls-Organocatalytic, high yields (80-97%), short reaction times. nih.gov
Ammonium (B1175870) bifluoride (NH₄HF₂)o-phenylenediamine and 1,2-dicarbonylsAqueous EthanolMild conditions, excellent yields (90-98%), regioselective. nih.gov
Camphor sulfonic acid1,2-diaminobenzenes and 1,2-dicarbonylsAqueous EthanolOrganocatalytic, eco-friendly, room temperature. researchgate.net
Cerium ammonium nitrate (B79036) (CAN)o-phenylenediamines and diketonesTap WaterGreen chemistry approach, room temperature, excellent yields. chim.it
Alumina-Supported Heteropolyoxometalateso-phenylenediamines and 1,2-diketonesTolueneHeterogeneous, recyclable catalyst, room temperature, excellent yields. nih.gov

Beyond the direct use of 1,2-dicarbonyls, several other cyclization strategies have been developed to form the pyrazine ring of the quinoxaline system. These methods often utilize alternative starting materials that are converted in situ into a reactive species equivalent to a 1,2-dicarbonyl.

Use of 1,2-Dicarbonyl Surrogates: A common modification of the classical synthesis involves the use of surrogates such as α-haloketones, α-hydroxyketones, epoxides, or alkynes. nih.govchim.it For instance, the reaction of o-phenylenediamine with α-haloketones proceeds through nucleophilic substitution, followed by intramolecular condensation and subsequent oxidation to yield the quinoxaline product. chim.it

Dehydrogenative Coupling: Another modern approach involves the acceptorless dehydrogenative coupling of 1,2-diaminobenzene with vicinal diols (1,2-diols). nih.govacs.org This reaction, often catalyzed by transition metal pincer complexes (e.g., manganese-based), involves the initial dehydrogenation of the diol to form a 1,2-dicarbonyl intermediate, which then condenses with the diamine. nih.govacs.org This method is atom-economical, producing only water and hydrogen gas as byproducts. acs.org

Tandem Oxidative Condensation: α-Hydroxy ketones (acyloins) can be used in a tandem oxidative condensation with 1,2-diamines. researchgate.net This process typically requires an external oxidant to convert the acyloin into the corresponding 1,2-diketone before condensation occurs. researchgate.net

Targeted Synthesis of the 4-Oxo-4λ⁵ (N-Oxide) Moiety

The N-oxide group is a critical feature of many biologically active quinoxalines, and its introduction is a key synthetic step. nih.govnih.gov There are two principal strategies for obtaining the desired N-oxide: direct oxidation of a pre-formed quinoxaline or direct synthesis of the N-oxidized ring system.

The direct oxidation of the nitrogen atoms in the quinoxaline ring was the primary method for synthesizing quinoxaline N-oxides before 1965. nih.gov This approach involves treating the parent quinoxaline with a suitable oxidizing agent. However, the reaction can be challenging; after one nitrogen atom is oxidized, the electron-withdrawing nature of the resulting N-oxide group deactivates the ring, making the second oxidation more difficult. nih.gov

Table 2: Common Reagents for the Direct Oxidation of Quinoxalines
Oxidizing AgentTypical Product(s)CommentsReference
Peroxy acids (e.g., m-CPBA)N-Oxide or N,N'-DioxideClassic reagent, but can be limited by ring deactivation. researchgate.netuclouvain.be
Hydrogen Peroxide (H₂O₂)N-Oxide or N,N'-DioxideOften used in acidic media (e.g., acetic acid). uclouvain.be
Hypofluorous acid-acetonitrile complex (HOF·CH₃CN)N,N'-DioxideHighly efficient; oxidizes even electron-poor quinoxalines with quantitative yields. nih.gov
[Bis(trifluoroacetoxy)iodo]benzeneQuinoxaline-dionesOxidizes the carbon atoms adjacent to the nitrogen, not the nitrogen itself. uclouvain.be

A more efficient and widely adopted method for the synthesis of quinoxaline 1,4-di-N-oxides is the Beirut Reaction. nih.gov This reaction, first described in 1965 by Haddadin and Issidorides, involves the cycloaddition of a benzofuroxan with an enolate or enamine. sbq.org.brmdpi.com This method constructs the N-oxidized pyrazine ring in a single, often high-yielding, step.

The generally accepted mechanism begins with the nucleophilic attack of an enolate ion on one of the electrophilic nitrogen atoms of the benzofuroxan. sbq.org.br This is followed by a ring-opening and subsequent intramolecular cyclization and dehydration to afford the final quinoxaline 1,4-di-N-oxide product. sbq.org.bryoutube.com The enolates are typically generated in situ from β-dicarbonyl compounds, ketones, or β-ketoesters using a base catalyst like triethylamine (B128534) or potassium hydroxide (B78521). nih.govmdpi.org This method is central to the synthesis of a vast array of functionalized quinoxaline N-oxides. sbq.org.br

Table 3: Illustrative Examples of the Beirut Reaction
Benzofuroxan DerivativeEnolate PrecursorBase/SolventProductReference
Benzofuroxan N-oxideDimethyl malonatePiperidine/Chloroform2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide nih.govmdpi.com
Benzofuroxan N-oxideDiethyl malonatePiperidine/Chloroform2-carboethoxy-3-hydroxyquinoxaline-di-N-oxide mdpi.com
5-Methoxy benzofuroxan N-oxideDiisopropyl malonatePiperidine/Chloroform2-carboisopropoxy-3-hydroxy-6-methoxylquinoxaline-di-N-oxide nih.gov
Fluorinated BenzofuroxansBenzylacetoneGaseous Ammonia/Methanol (B129727)2-benzyl-3-methylquinoxaline 1,4-di-N-oxide derivatives mdpi.org
Benzofuroxan2-CyanomethylthiazolesPiperidine/Ethanol2-amino-3-(thiazol-2-yl)quinoxaline 1,4-dioxides mdpi.com

Introduction and Functionalization of the C-2 Methanol Group

The incorporation of a methanol group at the C-2 position of the 4-oxo-quinoxaline core is a critical step that significantly influences the molecule's properties. This functionalization can be achieved through various synthetic routes, either by building the quinoxaline ring with the desired substituent already in place or by modifying a pre-existing quinoxaline N-oxide scaffold.

Control of Regioselectivity and Chemoselectivity

Achieving the desired substitution pattern in polysubstituted quinoxaline N-oxides requires stringent control over regioselectivity and chemoselectivity. The C-2 position of quinoline (B57606) N-oxides is known to be susceptible to nucleophilic attack, a principle that can be extended to the quinoxaline N-oxide system. beilstein-journals.org This inherent reactivity can be exploited to introduce substituents selectively at the C-2 position.

In the context of the Beirut reaction, the regioselectivity of the cyclization of monosubstituted benzofuroxans can lead to a mixture of 6- and 7-substituted quinoxaline 1,4-dioxides. nih.gov The final position of the substituent on the benzene ring portion of the quinoxaline is determined by the tautomeric equilibrium of the starting benzofuroxan. nih.gov Therefore, careful selection of the starting materials and reaction conditions is necessary to favor the desired isomer.

Chemoselectivity is paramount when performing reactions on a molecule with multiple functional groups, such as the N-oxides and the ester or hydroxymethyl group in the precursors to (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol. For instance, when reducing a C-2 carboxylate to a hydroxymethyl group, the reducing agent must be mild enough to not reduce the N-oxide groups. The N-oxide groups themselves can direct the regioselectivity of further functionalization. Palladium-catalyzed C-H activation of quinoline N-oxides, for example, has been shown to be highly regioselective for the C-2 position. rsc.org This suggests that metal-catalyzed approaches could be employed for the direct and selective introduction of a hydroxymethyl group or its precursor at the C-2 position of a quinoxaline N-oxide.

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods. These innovations are applicable to the synthesis of complex heterocyclic compounds like (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol and often lead to higher yields, shorter reaction times, and reduced waste.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the C-H functionalization of heterocyclic compounds, offering a direct route to introduce various substituents. While direct hydroxymethylation of quinoxaline N-oxides via this method is not extensively documented, related transformations on similar scaffolds provide a strong basis for its feasibility.

Palladium-catalyzed reactions are particularly noteworthy for their ability to selectively activate C-H bonds. For instance, palladium(II) catalysts have been shown to favor the regioselective C-H activation of quinoline N-oxides at the C-2 position. rsc.org This principle could be applied to the direct hydroxymethylation of a quinoxaline N-oxide using a suitable hydroxymethylating agent. A palladium-catalyzed direct hydroxymethylation of aryl halides using potassium acetoxymethyltrifluoroborate has been reported, showcasing a method that could potentially be adapted for quinoxaline systems. organic-chemistry.org

Copper-catalyzed reactions also offer promising avenues. Copper catalysts have been employed in the synthesis of quinazoline (B50416) derivatives and for the direct amidation of 2-methylquinolines. rsc.orgrsc.org The development of a copper-catalyzed C-H hydroxymethylation of quinoxaline N-oxides would represent a significant advancement, leveraging a more abundant and less expensive metal.

The table below summarizes some relevant metal-catalyzed reactions that could be conceptually applied or adapted for the synthesis of the target compound.

Catalyst SystemReaction TypePotential ApplicationReference
Palladium(II) AcetateC-H Activation/FunctionalizationRegioselective introduction of a precursor group at C-2 of the quinoxaline N-oxide. rsc.org
Palladium(0) with RuPhos ligandSuzuki-Miyaura Cross-CouplingCoupling of a halogenated quinoxaline N-oxide with a hydroxymethylboronate ester. organic-chemistry.org
Copper(I) IodideCascade CyclizationCould be explored for novel quinoxaline core formations with C-2 functionalization. rsc.org

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted organic synthesis (MAOS) has gained traction as a green chemistry technique that can dramatically reduce reaction times and improve yields. The application of microwave irradiation to the synthesis of quinoxaline derivatives is well-established. These methods are often performed under solvent-free conditions, further enhancing their environmental credentials.

Solvent-free synthesis, often coupled with microwave irradiation, offers advantages in terms of reduced waste, cost, and environmental impact. The condensation reactions to form the quinoxaline ring can often be carried out by simply grinding the reactants together, sometimes with a solid support or catalyst.

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods represent cutting-edge, sustainable strategies for organic synthesis. These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity.

Photochemical synthesis offers the potential for novel C-H functionalization reactions. The photochemical C-H hydroxymethylation of pyridines and related heterocycles using methanol as the C1 source has been demonstrated. researchgate.netacs.org This type of reaction, often initiated by a photocatalyst under visible light irradiation, could be a promising route for the direct hydroxymethylation of the quinoxaline N-oxide core. The reaction proceeds via the generation of a hydroxymethyl radical from methanol, which then adds to the protonated heterocycle in a Minisci-type reaction. acs.org

Electrochemical synthesis provides an alternative green method for C-H functionalization, avoiding the need for chemical oxidants. Electrophotocatalytic methods have been developed for the hydroxymethylation of azaarenes with methanol, merging the advantages of both photochemistry and electrochemistry to achieve unique selectivity. acs.org Electrochemical methods have also been employed for the synthesis of quinoxaline derivatives through tandem oxidative azidation and intramolecular cyclization. rsc.org The application of these techniques to the direct C-2 hydroxymethylation of quinoxaline N-oxides is an active area of research with significant potential.

The following table outlines the key features of these modern synthetic approaches.

MethodKey FeaturesPotential Advantage for Target Synthesis
Photochemical C-H HydroxymethylationUses light energy, often with a photocatalyst; mild reaction conditions.Direct introduction of the hydroxymethyl group onto the quinoxaline N-oxide core.
Electrochemical SynthesisUses electricity to drive reactions; avoids chemical oxidants.Green and selective functionalization of the quinoxaline ring.
ElectrophotocatalysisCombines photochemical and electrochemical activation for unique reactivity.Enhanced selectivity and efficiency in hydroxymethylation.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of quinoxaline derivatives, including N-oxides, has been a significant area of research aimed at reducing the environmental impact of chemical manufacturing. nih.govbohrium.com While a specific green synthesis protocol for (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol is not extensively documented, the principles can be readily applied to its conceptual synthetic design by drawing parallels from the synthesis of structurally related quinoxalines and their N-oxides. researchgate.netresearchgate.net

Key green chemistry strategies applicable to the synthesis of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol include the use of environmentally benign solvents, development of reusable and non-toxic catalysts, and the implementation of energy-efficient reaction conditions. researchgate.netnih.gov Traditional methods for quinoxaline synthesis often rely on volatile and hazardous organic solvents. nih.gov Green alternatives focus on utilizing water, ethanol, or polyethylene (B3416737) glycol (PEG) as reaction media, which are safer and have a lower environmental footprint. bohrium.com

Catalysis plays a pivotal role in the green synthesis of quinoxalines. nih.gov The development of heterogeneous catalysts, such as nano-BF₃·SiO₂, sulfated polyborate, and various metal nanoparticles, offers significant advantages, including ease of separation from the reaction mixture and the potential for recycling, which aligns with the principles of waste minimization. researchgate.netnih.gov For instance, the condensation of o-phenylenediamines with α-dicarbonyl compounds, a fundamental step in quinoxaline synthesis, can be efficiently catalyzed by a range of green catalysts under mild conditions. researchgate.net

Furthermore, energy-efficient techniques like microwave irradiation and ultrasound-assisted synthesis have been successfully employed to accelerate reaction rates, reduce reaction times, and often improve product yields in the synthesis of quinoxaline derivatives. nih.govchem-station.comrsc.org These methods offer a significant improvement over conventional heating, contributing to a more sustainable synthetic process.

The table below summarizes various green chemistry approaches that could be adapted for the synthesis of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, based on established methods for related quinoxaline derivatives.

Green Chemistry PrincipleConventional Method ComponentGreen Alternative/ApproachPotential BenefitsRelevant Research Findings for Quinoxaline Synthesis
Use of Safer SolventsVolatile organic solvents (e.g., toluene, DMF)Water, Ethanol, PEG-400, Ionic LiquidsReduced toxicity, lower environmental impact, potential for recycling.Successful synthesis of quinoxalines in aqueous media and using PEG-400 as a recyclable solvent has been reported. bohrium.com
CatalysisHomogeneous acid/base catalysts (e.g., HCl, NaOH)Reusable heterogeneous catalysts (e.g., nano-BF₃·SiO₂, sulfated polyborate, metal nanoparticles). researchgate.netnih.govEasy catalyst recovery and reuse, reduced waste, often milder reaction conditions.Various solid acid catalysts and nanocatalysts have demonstrated high efficiency and recyclability in quinoxaline synthesis. researchgate.netnih.gov
Energy EfficiencyConventional heating (reflux)Microwave irradiation, Ultrasound-assisted synthesisReduced reaction times, lower energy consumption, often higher yields.Microwave-assisted synthesis has been shown to significantly shorten reaction times for quinoxaline formation. nih.govchem-station.comrsc.org
Atom EconomyReactions generating significant byproductsOne-pot, multi-component reactionsMaximizes the incorporation of starting materials into the final product, minimizing waste.Development of one-pot syntheses for quinoxaline derivatives improves overall efficiency.

Synthesis of Isotopically Labeled Analogues for Mechanistic Insight

The synthesis of isotopically labeled analogues of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol is a powerful tool for elucidating the mechanisms of its formation and its potential biochemical pathways. While specific literature on the isotopic labeling of this particular compound is scarce, the general strategies for incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the quinoxaline scaffold are well-established. nih.govx-chemrx.com

For instance, deuterium-labeled quinoxaline-2-carboxylic acids have been synthesized starting from aniline-d₅, demonstrating a viable route to introduce deuterium into the benzene ring of the quinoxaline core. bohrium.comnih.gov This approach could be adapted to produce a deuterated version of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, which would be invaluable for kinetic isotope effect studies to probe rate-determining steps in its synthesis or metabolism.

Similarly, ¹⁵N-labeling can provide crucial insights into the origin of the nitrogen atoms in the pyrazine ring. Studies on the biosynthesis of quinoxaline antibiotics have utilized ¹⁵N-labeled precursors to trace the incorporation of nitrogen atoms from amino acids like tryptophan. nih.gov A synthetic approach could involve the use of ¹⁵N-labeled o-phenylenediamine as a key starting material in the condensation reaction to form the quinoxaline ring.

¹³C-labeling can be strategically employed to track the carbon skeleton during the synthesis. For example, using a ¹³C-labeled glyoxylic acid derivative in the initial condensation step would introduce a ¹³C label at a specific position in the pyrazine ring, which could then be followed through subsequent transformations to form the final product.

These isotopically labeled compounds are instrumental in mechanistic studies. For example, they can be used to:

Trace Reaction Pathways: By following the position of the isotopic label in the final product and any intermediates, the sequence of bond-forming and bond-breaking events can be determined.

Elucidate Reaction Mechanisms: Kinetic isotope effect studies, where the rate of a reaction with a labeled substrate is compared to that with an unlabeled substrate, can help identify the rate-determining step of a reaction. chem-station.com

Probe Enzyme Mechanisms: In biological systems, isotopically labeled compounds can be used to understand how enzymes metabolize quinoxaline derivatives.

The synthesis of such labeled analogues, while often more complex and costly than their unlabeled counterparts, provides an unparalleled level of detail for understanding the intricate chemical and biological processes involving (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol.

Advanced Spectroscopic and Structural Elucidation of 4 Oxo 4λ⁵ Quinoxalin 2 Yl Methanol and Key Intermediates

High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of novel compounds. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous determination of a molecule's elemental formula. For (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol (C₉H₈N₂O₂), HRMS would confirm the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms, distinguishing it from other potential isomers. rsc.orgunicatt.it

In addition to elemental composition, mass spectrometry provides critical information about the molecule's structure through analysis of its fragmentation pathways. Upon ionization, the molecule breaks apart in a predictable manner, yielding fragment ions that are characteristic of its functional groups and scaffold. For quinoxaline (B1680401) N-oxide derivatives, common fragmentation patterns include the loss of the N-oxide oxygen atom, as well as cleavages associated with substituents on the ring. mdpi.comnih.gov The fragmentation of the hydroxymethyl group (-CH₂OH) is also a key diagnostic feature.

Table 1: Representative HRMS Data and Plausible Fragmentation Pathways

Ion Formula Calculated m/z Observed m/z Fragmentation Pathway
[M+H]⁺ C₉H₉N₂O₂⁺ 177.0659 177.0655 Molecular Ion
[M-O+H]⁺ C₉H₉N₂O⁺ 161.0710 161.0708 Loss of N-oxide oxygen
[M-CH₂O+H]⁺ C₈H₇N₂O₂⁺ 147.0502 147.0500 Loss of formaldehyde (B43269) from hydroxymethyl group

Note: The data in this table is illustrative and represents expected values for the target compound based on analyses of similar quinoxaline derivatives.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY, HMBC, HSQC) for Connectivity and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of hydrogen and carbon atoms. For N-oxide derivatives, the introduction of the oxygen atom leads to a characteristic downfield shift in the NMR signals of neighboring protons and carbons compared to the parent amine. acs.org

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the quinoxaline core and linking the hydroxymethyl substituent to the correct position (C2). nih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is vital for stereochemical assignments in more complex or rigid derivatives.

For (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, HMBC would show a correlation between the protons of the hydroxymethyl group and the C2 and C3 carbons of the quinoxaline ring, confirming the substituent's location. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

Atom Position ¹H Shift (ppm) ¹³C Shift (ppm) Key HMBC Correlations
H3 ~8.5 - C2, C4a
H5/H8 (Aromatic) ~7.8-8.2 ~129-132 C4, C6/C7
H6/H7 (Aromatic) ~7.6-7.9 ~128-131 C5, C8, C4a, C8a
-CH₂- ~4.8 ~60 C2, C3
-OH ~5.5 (broad) - -CH₂-
C2 - ~150 -CH₂-, H3
C3 - ~135 H3, -CH₂-
C4a/C8a (Bridgehead) - ~140-142 Aromatic Protons

Note: Chemical shifts are estimations based on data for related quinoxaline N-oxide structures and can vary with solvent and concentration. acs.orgnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ias.ac.in For (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, these techniques can confirm the presence of the O-H, C-H, C=N, C=C, and N-O bonds.

The N-oxide functionality gives rise to a prominent N⁺-O⁻ stretching vibration, which is a key diagnostic band in the IR spectrum, typically appearing in the region of 930-970 cm⁻¹. acs.org The alcohol group is identifiable by a broad O-H stretching band around 3200-3500 cm⁻¹ in the IR spectrum. Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (B1212753) group appear just below 3000 cm⁻¹. The quinoxaline ring itself has a series of characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ "fingerprint" region. nih.govmdpi.com

Table 3: Key Vibrational Frequencies for (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol

Wavenumber (cm⁻¹) Vibrational Mode Technique
3200-3500 O-H stretch (alcohol) FTIR
3050-3150 Aromatic C-H stretch FTIR, Raman
2850-2960 Aliphatic C-H stretch (-CH₂-) FTIR, Raman
1550-1650 C=C/C=N ring stretch FTIR, Raman
1400-1500 Aromatic ring vibrations FTIR, Raman
1200-1300 C-O stretch (alcohol) FTIR

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation and spatial arrangement of atoms. researchgate.net

For (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, a successful crystal structure analysis would confirm the planarity of the quinoxaline ring system and determine the conformation of the hydroxymethyl substituent relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-oxide oxygen and the hydroxyl group, that govern the crystal packing. nih.gov This information is invaluable for understanding the compound's physical properties and its potential interactions in a biological context.

Table 4: Illustrative Data Obtainable from Single-Crystal X-ray Diffraction

Parameter Description Expected Value/Information
Crystal System The symmetry of the unit cell e.g., Monoclinic, Orthorhombic
Space Group The specific symmetry elements e.g., P2₁/c
Bond Lengths Precise interatomic distances C-C, C-N, C-O, N-O distances (Å)
Bond Angles Angles between bonded atoms C-C-C, C-N-C angles (°)
Torsional Angles Dihedral angles defining conformation Conformation of -CH₂OH group
Hydrogen Bonding Intermolecular interactions Donor-acceptor distances and angles

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination of Chiral Derivatives

While (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol itself is achiral, chiral derivatives can be readily synthesized, for instance, by introducing a chiral center in a substituent or through the formation of atropisomers. For these chiral molecules, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining their absolute configuration. acs.org

These methods measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. researchgate.net The resulting CD spectrum, which plots differential absorption against wavelength, is a unique fingerprint for a specific enantiomer. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute stereochemistry (R or S configuration) of the chiral centers can be unequivocally assigned. mdpi.com This is particularly important in medicinal chemistry, where different enantiomers of a drug often exhibit vastly different biological activities.

Theoretical and Computational Chemistry Studies of 4 Oxo 4λ⁵ Quinoxalin 2 Yl Methanol

Electronic Structure Analysis and Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

The electronic structure of a molecule is fundamental to its chemical behavior. For (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, computational methods such as Density Functional Theory (DFT) can be employed to analyze its molecular orbitals and charge distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Reactivity descriptors derived from conceptual DFT provide quantitative measures of chemical reactivity. Fukui functions, for instance, are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, the nitrogen and oxygen atoms are expected to be key sites for electrophilic attack, while certain carbon atoms in the quinoxaline (B1680401) ring system may be more susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. In the case of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, the area around the oxygen atom of the carbonyl group and the nitrogen atoms of the quinoxaline ring are expected to exhibit negative potential (red and yellow regions), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would show a positive potential (blue region), highlighting its role as a hydrogen bond donor.

Table 1: Illustrative Reactivity Descriptors for (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol This table presents hypothetical values to illustrate the type of data generated from DFT calculations.

Atomic Site Fukui Function (f+) for Nucleophilic Attack Fukui Function (f-) for Electrophilic Attack Electrostatic Potential (a.u.)
N1 0.025 0.150 -0.045
C2 0.180 0.030 +0.010
N4 0.030 0.165 -0.050
O (oxo) 0.015 0.250 -0.065

Quantum Chemical Calculations of Molecular Geometry, Conformational Landscape, and Energetics

Quantum chemical calculations, particularly using DFT methods with appropriate basis sets, can accurately predict the three-dimensional structure of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol. These calculations optimize the molecular geometry to find the lowest energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

The presence of the rotatable hydroxymethyl group at the 2-position of the quinoxaline ring suggests the possibility of different conformations. A conformational analysis can be performed by systematically rotating the C-C and C-O bonds of this substituent and calculating the relative energies of the resulting conformers. This exploration of the potential energy surface helps to identify the most stable conformer(s) and any energy barriers to rotation. The global minimum on this landscape corresponds to the most populated conformation of the molecule under given conditions.

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Theory, DFT Investigations of Pathways)

Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and intermediates along a reaction pathway. For reactions involving (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, such as its synthesis or subsequent transformations, DFT calculations can map out the potential energy surface of the reaction.

By locating the transition state structures, which are first-order saddle points on the potential energy surface, the activation energy for a particular reaction step can be calculated. This information is vital for understanding the kinetics of the reaction and predicting the most favorable reaction pathway. For instance, the oxidation of the methanol (B129727) group or reactions at the N-oxide moiety can be computationally investigated to understand the underlying mechanisms.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational chemistry can predict various spectroscopic properties of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. By calculating the isotropic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can help in the structural confirmation of the molecule.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. For (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, TD-DFT calculations can predict the characteristic π-π* and n-π* transitions of the quinoxaline chromophore. The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol This table presents hypothetical data to demonstrate the comparison between calculated and experimental values.

Parameter Predicted Value Experimental Value
¹H NMR Shift (H5) 7.85 ppm 7.82 ppm
¹³C NMR Shift (C2) 155.2 ppm 154.8 ppm

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

For instance, an MD simulation of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol in water or methanol would show how the solvent molecules arrange themselves around the polar N-oxide and hydroxyl groups, forming hydrogen bonds. These simulations are crucial for understanding how the solvent influences the molecule's conformation, reactivity, and spectroscopic properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Molecular Properties

QSPR modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For a series of related quinoxaline derivatives, a QSPR model could be developed to predict properties such as solubility, melting point, or chromatographic retention times based on calculated molecular descriptors.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). While a QSPR study would require a dataset of multiple compounds, the calculated descriptors for (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol could be used as a data point within such a model or to predict its properties based on an existing model for quinoxalines.

Chemical Reactivity and Derivatization Strategies for 4 Oxo 4λ⁵ Quinoxalin 2 Yl Methanol

Functionalization of the Hydroxyl Group

The primary alcohol functionality in (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol is a versatile handle for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

The hydroxyl group can readily undergo esterification with a variety of acylating agents, such as carboxylic acids, acid chlorides, or anhydrides, typically in the presence of a catalyst or a base. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophilic alkylating agents under basic conditions, such as the Williamson ether synthesis.

Table 1: Representative Esterification and Etherification Reactions

Reaction TypeReagents and ConditionsProduct
EsterificationAcetic anhydride (B1165640), pyridine, room temperature(4-Oxo-4λ⁵-quinoxalin-2-yl)methyl acetate
EsterificationBenzoyl chloride, triethylamine (B128534), CH₂Cl₂, 0 °C to rt(4-Oxo-4λ⁵-quinoxalin-2-yl)methyl benzoate
EtherificationSodium hydride, methyl iodide, THF, 0 °C to rt2-(Methoxymethyl)quinoxaline 4-oxide
EtherificationPotassium tert-butoxide, benzyl (B1604629) bromide, DMF, rt2-(Benzyloxymethyl)quinoxaline 4-oxide

Note: This table presents plausible reaction conditions based on standard organic chemistry principles, as specific experimental data for (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol may not be extensively reported.

The primary alcohol can be oxidized to the corresponding aldehyde or further to the carboxylic acid using a range of oxidizing agents. The choice of reagent determines the extent of oxidation. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will lead to the carboxylic acid.

Table 2: Oxidation Reactions of the Hydroxyl Group

ProductOxidizing AgentConditions
4-Oxo-4λ⁵-quinoxaline-2-carbaldehydePyridinium chlorochromate (PCC)Dichloromethane, room temperature
4-Oxo-4λ⁵-quinoxaline-2-carboxylic acidPotassium permanganate (KMnO₄)Aqueous base, heat
4-Oxo-4λ⁵-quinoxaline-2-carboxylic acidJones reagent (CrO₃/H₂SO₄)Acetone, 0 °C

Note: The specific reaction outcomes and yields are dependent on the precise experimental conditions employed.

The hydroxyl group is a poor leaving group; therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is commonly achieved by tosylation (forming a tosylate) or by reaction with a thionyl halide (forming a halide). The resulting activated intermediate can then be readily displaced by a variety of nucleophiles.

Table 3: Nucleophilic Substitution via Activation of the Hydroxyl Group

Activating AgentNucleophileProduct
p-Toluenesulfonyl chloride (TsCl), pyridineSodium cyanide (NaCN)(4-Oxo-4λ⁵-quinoxalin-2-yl)acetonitrile
Thionyl chloride (SOCl₂)Sodium azide (B81097) (NaN₃)2-(Azidomethyl)quinoxaline 4-oxide
Phosphorus tribromide (PBr₃)Ammonia (NH₃)(4-Oxo-4λ⁵-quinoxalin-2-yl)methanamine

Note: These reactions represent a two-step process: activation of the hydroxyl group followed by nucleophilic displacement.

Modifications of the Quinoxaline (B1680401) Ring System

The quinoxaline N-oxide ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The N-oxide group significantly activates the ring for certain transformations.

Electrophilic aromatic substitution on the quinoxaline ring is generally difficult due to the electron-withdrawing nature of the two nitrogen atoms and the N-oxide group. When such reactions do occur, they are typically directed to the benzene (B151609) portion of the bicyclic system. The precise position of substitution is influenced by the directing effects of the existing substituents.

Conversely, the electron-deficient nature of the quinoxaline N-oxide ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ). rsc.org The N-oxide group particularly activates the positions ortho and para to it (C3 and C5/C7) for nucleophilic attack. nih.govmdpi.com If a good leaving group is present on the ring, it can be displaced by a nucleophile.

Table 4: Aromatic Substitution Reactions on the Quinoxaline Ring

Reaction TypeReagents and ConditionsMajor Product(s)
Electrophilic (Nitration)HNO₃, H₂SO₄ (forcing conditions)Mixture of nitro-substituted derivatives on the benzene ring
Nucleophilic (amination of a chloro-derivative)7-Chloro-(4-oxo-4λ⁵-quinoxalin-2-yl)methanol, piperazine, DMF, heat7-(Piperazin-1-yl)-(4-oxo-4λ⁵-quinoxalin-2-yl)methanol

Note: The reactivity and regioselectivity of these reactions are highly dependent on the specific substrate and reaction conditions.

To participate in metal-catalyzed cross-coupling reactions, the quinoxaline ring typically needs to be functionalized with a halide or a triflate. nih.gov Assuming the synthesis of a halo-derivative of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, a variety of carbon-carbon and carbon-heteroatom bonds can be formed.

Heck Reaction : This reaction would couple a halo-quinoxalinemethanol derivative with an alkene in the presence of a palladium catalyst to form a vinyl-substituted quinoxaline. researchgate.net

Suzuki Reaction : The coupling of a halo-quinoxalinemethanol derivative with a boronic acid or ester, catalyzed by palladium, would yield an aryl- or vinyl-substituted quinoxaline. nih.govrsc.org

Sonogashira Reaction : This reaction involves the palladium-catalyzed coupling of a halo-quinoxalinemethanol derivative with a terminal alkyne, providing an alkynyl-substituted quinoxaline. wikipedia.orgrsc.org

Table 5: Plausible Metal-Catalyzed Cross-Coupling Reactions of a Halo-(4-Oxo-4λ⁵-quinoxalin-2-yl)methanol Derivative

Reaction NameCoupling PartnersCatalyst SystemProduct Type
Heck7-Bromo-(4-oxo-4λ⁵-quinoxalin-2-yl)methanol + StyrenePd(OAc)₂, PPh₃, Et₃N7-Styryl-(4-oxo-4λ⁵-quinoxalin-2-yl)methanol
Suzuki7-Bromo-(4-oxo-4λ⁵-quinoxalin-2-yl)methanol + Phenylboronic acidPd(PPh₃)₄, Na₂CO₃7-Phenyl-(4-oxo-4λ⁵-quinoxalin-2-yl)methanol
Sonogashira7-Bromo-(4-oxo-4λ⁵-quinoxalin-2-yl)methanol + PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N7-(Phenylethynyl)-(4-oxo-4λ⁵-quinoxalin-2-yl)methanol

Note: The hydroxyl group may require protection depending on the specific reaction conditions to prevent side reactions.

Transformations Involving the 4-Oxo (N-Oxide) Functionality

The N-oxide group in quinoxaline derivatives is a key functional handle for synthetic modifications. Its ability to be reduced or to participate in rearrangement reactions allows for significant diversification of the quinoxaline scaffold.

Deoxygenation of the N-oxide is a fundamental transformation, converting the quinoxaline N-oxide back to the corresponding quinoxaline. This reaction is synthetically valuable as the N-oxide group is often used to facilitate other reactions before its removal. nih.gov A variety of reducing agents can accomplish this, though the choice of reagent is critical to avoid over-reduction to dihydro- or tetrahydroquinoxalines. nih.gov

Common methods for the reduction of heteroaromatic N-oxides include catalytic hydrogenation and the use of trivalent phosphorus compounds. nih.gov Other reagents such as complex metal hydrides, sodium hypophosphite, and titanium (III) chloride have also been employed. nih.gov The susceptibility of the quinoxaline N-oxide to reduction can be influenced by substituents on the ring; for instance, derivatives with two electron-withdrawing groups at the 2 and 3 positions show a high tendency for deoxygenation. nih.gov

Recent advancements have focused on developing milder and more selective deoxygenation methods. Visible-light-mediated protocols using organo-photocatalysts offer a metal-free and efficient approach for the deoxygenation of azaheterocyclic N-oxides under mild conditions. researchgate.netorganic-chemistry.org This method has demonstrated high yields and tolerance for various functional groups. researchgate.net

Reagent/MethodConditionsOutcomeReference
Catalytic HydrogenationVariesDeoxygenation to quinoxaline nih.gov
Trivalent Phosphorus CompoundsVariesDeoxygenation to quinoxaline nih.gov
Indium/Pivaloyl ChlorideRoom TemperatureHigh yield deoxygenation organic-chemistry.org
Zn(OTf)₂ or Cu(OTf)₂MildEfficient deoxygenation organic-chemistry.org
Visible Light/PhotocatalystRoom Temperature, Blue LEDMetal-free, high yield deoxygenation researchgate.netorganic-chemistry.org
Electrochemical DeoxygenationAqueous SolutionMetal-free, efficient reduction organic-chemistry.org

Heterocyclic N-oxides, including quinoxaline N-oxides, are known to undergo various rearrangement reactions, which are of significant interest to synthetic chemists. nih.gov

The Polonovski reaction is a classic transformation of tertiary amine N-oxides. organicreactions.org It involves treatment with an activating agent like acetic anhydride or trifluoroacetic anhydride, which leads to the formation of an iminium ion intermediate. organicreactions.orgnih.gov This intermediate can then react further to yield various products. While the classic Polonovski reaction often results in N-demethylation, modifications using trifluoroacetic anhydride can halt the reaction at the iminium ion stage, providing a versatile synthetic intermediate. organicreactions.org Aromatic N-oxides, like quinoxaline N-oxides, are generally more stable and less prone to rearrangements such as the Polonovski reaction compared to aliphatic N-oxides. nih.govacs.org

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. The Truce-Smiles rearrangement, a related transformation, can occur under both polar and radical conditions. youtube.com Recent developments have utilized photoredox catalysis to perform Truce-Smiles rearrangements under much milder conditions using visible light irradiation. youtube.com While direct examples involving (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol are not prominent, the quinoxaline scaffold's aromatic nature makes it a potential candidate for such intramolecular rearrangements under appropriate conditions.

Other photochemical reactions of quinoxaline N-oxides have been observed, leading to photoisomerization with substituent migration or photorearrangement with substituent elimination to form lactams. researchgate.net

Multicomponent Reactions Incorporating the (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol Scaffold

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org The quinoxaline scaffold is a valuable building block in such reactions.

While specific MCRs incorporating (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol are not extensively detailed, the related quinoxalin-2(1H)-one structure has been successfully employed in various MCRs. For instance, a three-component reaction for the synthesis of (E)-quinoxalin-2(1H)-ones oximes has been developed using quinoxalin-2(1H)-ones, a ketone, and tert-butyl nitrite. nih.gov Another strategy involves the simultaneous introduction of C-C and C-O bonds via a three-component synthesis of quinoxalin-2(1H)-one, styrene, and tert-butyl peroxybenzoate, catalyzed by CuCl. nih.gov

The development of metal-free MCRs for the synthesis of highly functionalized quinoxalines is a significant goal in green chemistry. rsc.org These one-pot syntheses provide efficient access to complex molecules from simple precursors, avoiding stepwise processes that require purification of intermediates. rsc.orgscribd.com

Investigation of Biological Interactions and Molecular Mechanisms of 4 Oxo 4λ⁵ Quinoxalin 2 Yl Methanol Derivatives

Structure-Activity Relationship (SAR) Studies on Analogues and Designed Ligands

Structure-Activity Relationship (SAR) studies are crucial for identifying the chemical features of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol derivatives that govern their biological activity. By systematically modifying the quinoxaline (B1680401) scaffold, researchers have elucidated key structural requirements for potent and selective molecular interactions.

Modifications at various positions of the quinoxaline ring have been shown to significantly impact activity. For instance, in the development of c-Met kinase inhibitors, a series of 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety were synthesized. SAR analysis of these compounds revealed that the substitution on the terminal phenyl ring was critical for antitumor activity. Specifically, introducing electron-withdrawing groups like 2-chloro or 2-trifluoromethyl substituents on the 1-position of the cinnoline (B1195905) ring resulted in more favorable antitumor activity. nih.gov

Further studies on other quinoxaline derivatives have provided additional insights:

Linker Groups: The nature of the linker connecting substituents to the quinoxaline core can dramatically alter biological effects. One study found that a benzyl (B1604629) linker at the third position of the quinoxaline system increased anticancer activity, whereas a sulfonyl linker led to a decrease in activity. mdpi.com

Ring Substituents: The presence of an electron-withdrawing nitro (NO₂) group at the seventh position of the quinoxaline nucleus was found to diminish activity. mdpi.com Conversely, for a different series of compounds, replacing an electron-releasing methoxy (B1213986) (OCH₃) group with an electron-withdrawing chlorine (Cl) atom also decreased activity, highlighting that the electronic effects are highly context-dependent. mdpi.com

Side Chains: For certain derivatives, a cyano (CN) group attached to an aliphatic chain on the quinoxaline nitrogen was deemed essential for activity. mdpi.com The replacement of an ester group with a hydrazide group in the side chain was shown to reduce the desired biological effect. mdpi.com

In the context of influenza NS1A protein inhibitors, SAR studies on a library of quinoxaline derivatives showed that altering substituents at positions 2, 3, and 6 of the quinoxaline ring led to significant variances in their ability to disrupt the NS1A-dsRNA interaction. nih.gov These findings underscore the importance of systematic structural modification to optimize the therapeutic potential of this class of compounds.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Quinoxaline Derivatives

Modification Site Substituent/Modification Observed Effect on Activity Reference
Terminal Phenyl Ring Electron-withdrawing groups (e.g., 2-Cl, 2-CF₃) Favorable for antitumor activity nih.gov
Position 3 Linker Benzyl linker vs. Sulfonyl linker Increased activity vs. Decreased activity mdpi.com
Position 7 Nitro (NO₂) group Decreased activity mdpi.com
Nitrogen Side Chain Cyano (CN) group Essential for activity mdpi.com
Nitrogen Side Chain Ester (COOC₂H₅) vs. Hydrazide (CONHNH₂) Decreased activity with hydrazide mdpi.com
Positions 2, 3, 6 General substituent changes Variance in NS1A-dsRNA disruption nih.gov

Rational Design Principles for Modulating Molecular Interactions

The rational design of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol derivatives leverages structural insights from SAR studies and target biology to create compounds with improved potency, selectivity, and pharmacokinetic properties. A key principle involves designing molecules that can form stable interactions with specific binding pockets in target proteins or nucleic acids.

One successful approach is the synthesis of hybrid molecules that combine the quinoxaline scaffold with other pharmacophores. For example, novel 4-phenoxyquinoline derivatives were designed to incorporate a 1,2,4-triazolone moiety to enhance their activity as c-Met kinase inhibitors. nih.gov This design was based on the hypothesis that the combined structure would occupy the enzyme's active site more effectively.

Another core principle is the strategic functionalization of the heterocyclic ring. The electrophilic nature of the quinoxaline ring system can be exploited through methods like vicarious nucleophilic substitution (VNS) of hydrogen. By using quinoxaline N-oxides, a variety of substituents, including cyanoalkyl, sulfonylalkyl, and benzyl groups, can be introduced onto the ring to modulate its electronic and steric properties, thereby fine-tuning its interactions with biological targets. rsc.org

The design process often involves:

Pharmacophore Merging: Combining the quinoxaline core with other known active heterocyclic structures to create novel derivatives with potentially synergistic or enhanced activities.

Bioisosteric Replacement: Substituting parts of a molecule with chemical groups that have similar physical or chemical properties to enhance a desired biological activity or reduce toxicity.

Structure-Based Design: Utilizing computational docking and the known three-dimensional structure of a target protein to design ligands that fit precisely into the binding site and form key interactions (e.g., hydrogen bonds, hydrophobic interactions).

These design principles guide the synthesis of new analogues with predicted improvements in their ability to interact with specific biological targets, moving beyond random screening to a more directed approach to drug discovery. nih.gov

Elucidation of Molecular Targets and Biological Pathways (In Vitro Studies)

In vitro studies have been instrumental in identifying the specific molecular targets and biological pathways affected by (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol derivatives. These compounds have been shown to interact with a diverse range of biological entities, including enzymes, receptors, nucleic acids, and protein complexes, leading to the modulation of various cellular processes.

The planar aromatic system of the quinoxaline core is a key feature that facilitates interactions with numerous biological targets. nih.govnih.gov Research has demonstrated that derivatives can exert antiproliferative effects through multiple mechanisms, such as inhibiting protein kinases, interfering with tubulin polymerization, and targeting topoisomerase II. nih.gov Their versatility makes them promising candidates for combating a range of diseases, from cancer to viral infections. nih.govekb.eg

A primary mechanism of action for many quinoxaline derivatives is the inhibition of enzymes, particularly protein kinases, which are critical regulators of cellular signaling pathways. ekb.eg

Quinoxalines have been identified as selective, ATP-competitive inhibitors of several kinases, including:

Vascular Endothelial Growth Factor Receptor (VEGFR)

Platelet-Derived Growth Factor Receptor (PDGFR)

Epidermal Growth Factor Receptor (EGFR)

Proto-oncogene tyrosine-protein kinase (Src)

c-Met proto-oncogene (c-Met kinase) ekb.eg

One highly potent derivative, designed as a 4-(2-fluorophenoxy)quinoline compound, demonstrated an IC₅₀ value of 0.59 nM against c-Met kinase, identifying it as a multitargeted receptor tyrosine kinase inhibitor. nih.gov In an ATP-competitive inhibition mechanism, the inhibitor molecule binds to the ATP-binding pocket of the kinase, preventing the natural substrate ATP from binding and thereby blocking the phosphorylation of downstream target proteins.

Beyond kinases, other enzymes are also targeted. For example, certain quinoxaline derivatives function as inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme, which is involved in DNA repair pathways. mdpi.com Another derivative, PQ-10, acts by inhibiting cAMP and cAMP-inhibited cGMP 3′,5′-cyclic phosphodiesterase 10A. mdpi.com

Derivatives of the core quinoxaline structure have also been investigated for their ability to bind to specific cell surface and intracellular receptors. Affinity studies are conducted to quantify the strength of this binding, typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).

The planar, aromatic nature of the quinoxaline scaffold makes it an ideal candidate for intercalating into the base pairs of nucleic acids. nih.gov This interaction can distort the structure of DNA or RNA, interfering with critical cellular processes like replication, transcription, and translation. nih.gov

DNA Intercalation: Many quinoxaline derivatives have been reported to exert their anticancer effects by acting as DNA intercalators and inhibitors of Topoisomerase II. nih.govnih.gov The quinoxaline chromophore inserts itself between adjacent base pairs of the DNA double helix, leading to unwinding and lengthening of the DNA structure. This distortion can disrupt the function of proteins that bind to DNA, such as polymerases and topoisomerases, ultimately triggering cell death. nih.gov

RNA Interaction: Quinoxaline derivatives have also been shown to interact with specific RNA structures. In the context of antiviral research, certain analogues were found to bind to the NS1A RNA-binding domain of the influenza virus, demonstrating their potential to interfere with viral RNA functions. nih.gov Another study explored how these derivatives could disrupt the complex structure of the hepatitis C virus (HCV) internal ribosome entry site (IRES) RNA, which is essential for viral protein translation. researchgate.net By disrupting the base stacking of the IRES RNA, these compounds can reduce viral replication.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases. ajwilsonresearch.com Small molecules that can either inhibit or stabilize these interactions are of significant therapeutic interest. researchgate.net

Derivatives of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol have been shown to function as modulators of PPIs, particularly in an antiviral context. A key example is the disruption of the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA (dsRNA). nih.gov NS1A is crucial for the virus as it helps evade the host's immune response. A library of quinoxaline derivatives was developed to target a deep cavity on the surface of the NS1A protein, thereby blocking its ability to bind dsRNA. An in vitro fluorescence polarization assay confirmed that these compounds could displace dsRNA from the NS1A protein, with the most active compounds showing IC₅₀ values in the low micromolar range. nih.gov

Furthermore, computational studies have suggested that quinoxaline derivatives can disrupt the interaction between the nucleocapsid protein of coronaviruses and viral RNA by binding to the N-terminal domain of the protein. nih.gov By preventing this crucial PPI, the compounds inhibit viral assembly and replication.

Mechanism-Based Cellular Studies (e.g., Induction of Apoptosis, Cell Cycle Modulation)

Derivatives of the quinoxaline scaffold have been extensively studied for their cytotoxic effects on cancer cells, with many demonstrating the ability to induce programmed cell death (apoptosis) and modulate the cell cycle. These effects are crucial mechanisms underlying their potential as anticancer agents.

Research has shown that certain quinoxaline derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. For instance, studies on various cancer cell lines have demonstrated that these compounds can lead to the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, thereby altering the Bax/Bcl-2 ratio to favor apoptosis. Furthermore, the activation of caspases, which are key executioner enzymes in the apoptotic cascade, has been observed following treatment with quinoxaline derivatives.

In addition to inducing apoptosis, many quinoxaline derivatives have been found to disrupt the normal progression of the cell cycle in cancer cells. This disruption often manifests as an arrest at specific phases of the cell cycle, such as G2/M or S phase, preventing the cells from dividing and proliferating. nih.govnih.gov For example, one study reported that a specific quinoxaline derivative induced a significant disruption in the cell cycle profile of HCT116 human colon carcinoma cells, leading to cell cycle arrest at the G2/M phase boundary. nih.govnih.govresearchgate.net This arrest prevents the cell from entering mitosis, ultimately leading to cell death.

The following table summarizes the findings from several studies on the effects of quinoxaline derivatives on apoptosis and the cell cycle in various cancer cell lines.

Derivative ClassCell LineEffect on ApoptosisEffect on Cell Cycle
Quinoxaline-bisarylureaHCT116 (Colon)Induces apoptosisArrest at G2/M phase
Quinoxaline-sulfonamideHepG2 (Liver)Induces apoptosisNot specified
Quinoxaline 1,4-dioxidesT-84 (Colon)Induces apoptosisArrest at G2/M phase
Imidazo[1,2-a]quinoxalineV79 (Lung Fibroblast)Cytotoxic under hypoxiaNot specified

Design of Prodrug and Pro-Tide Strategies Utilizing the Compound Scaffold

To enhance the therapeutic potential and overcome limitations such as poor solubility or lack of tumor selectivity of quinoxaline-based compounds, prodrug and pro-tide strategies have been explored. A particularly promising approach for quinoxaline derivatives, especially those with an N-oxide moiety like (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, is the design of hypoxia-activated prodrugs (HAPs). nih.gov

Solid tumors often contain regions of low oxygen concentration (hypoxia), a feature that is less common in healthy tissues. researchgate.netnih.gov This difference provides a unique opportunity for targeted drug delivery. The N-oxide group in quinoxaline 1,4-dioxides can be selectively reduced under hypoxic conditions by enzymes such as cytochrome P450 reductases. nih.gov This bioreduction process generates cytotoxic species that can damage DNA and kill cancer cells. nih.govresearchgate.net This strategy effectively turns the non-toxic prodrug into a potent anticancer agent specifically at the tumor site, thereby minimizing systemic toxicity. nih.govresearchgate.net

The general mechanism for the activation of quinoxaline N-oxide-based HAPs is as follows:

Selective Uptake: The prodrug is administered systemically and distributes throughout the body, including to the tumor.

Bioreductive Activation: In the hypoxic environment of the tumor, reductase enzymes transfer electrons to the N-oxide group.

Generation of Cytotoxic Agents: This reduction leads to the formation of reactive radical species that can cause DNA strand breaks and other cellular damage, ultimately leading to cell death. nih.gov

While the pro-tide approach, which involves masking a phosphonate (B1237965) or phosphate (B84403) group of a nucleotide analogue to improve cell permeability, has not been extensively reported for this specific quinoxaline scaffold, the principles could be applied. For instance, if a derivative of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol were to be developed as a nucleotide analogue, a pro-tide strategy could be employed to enhance its cellular uptake and subsequent intracellular activation.

Chemoinformatics and Virtual Screening for Target Identification and Lead Optimization

Chemoinformatics and virtual screening play a pivotal role in modern drug discovery, enabling the rapid and cost-effective identification of promising drug candidates and the optimization of their properties. researchgate.net These computational techniques are particularly valuable for exploring the vast chemical space of quinoxaline derivatives and identifying their potential biological targets.

Virtual screening can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target (e.g., a protein kinase) is known, SBVS can be used to dock a library of compounds, such as quinoxaline derivatives, into the binding site of the target. researchgate.net This process predicts the binding affinity and mode of interaction between the compound and the target. researchgate.net By scoring and ranking the docked compounds, researchers can prioritize those with the highest predicted affinity for experimental testing. This approach has been successfully used to identify quinoxaline-based inhibitors of various kinases involved in cancer progression. nih.gov

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure for the target, LBVS methods can be employed. These methods rely on the knowledge of existing active compounds for a particular target. By analyzing the physicochemical and structural properties of these known ligands, a model (pharmacophore) can be built that captures the essential features required for biological activity. This model is then used to screen large compound databases to identify novel molecules that fit the model and are therefore likely to be active.

Once a hit compound is identified through virtual screening, chemoinformatics tools are used for lead optimization. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural modifications with changes in biological activity, guiding the design of more effective analogues.

The following table provides an overview of how chemoinformatic techniques are applied in the development of quinoxaline-based compounds.

TechniqueApplicationExample
Molecular Docking Predicts the binding orientation and affinity of a ligand to a target protein.Docking of quinoxaline derivatives into the ATP-binding site of protein kinases to identify potential inhibitors.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity.Creating a pharmacophore model based on known kinase inhibitors to screen for new quinoxaline-based scaffolds.
QSAR Correlates chemical structure with biological activity to guide lead optimization.Developing a QSAR model to predict the anticancer activity of new quinoxaline derivatives based on their structural features.
ADME Prediction Computationally estimates the pharmacokinetic properties of a compound.Predicting the oral bioavailability and metabolic stability of a lead quinoxaline compound to guide its optimization.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Development of Robust Chromatographic Methods (e.g., UHPLC-MS/MS) for Complex Mixture Analysis

The development of robust chromatographic methods, particularly Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS), is fundamental for the analysis of complex mixtures, such as monitoring the progress of a chemical reaction or for analysis within biological matrices. Such methods offer high sensitivity, selectivity, and speed.

For a compound like (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, a hypothetical UHPLC-MS/MS method would involve optimizing several key parameters to achieve effective separation and detection. This would include the selection of an appropriate stationary phase (e.g., a C18 column for reversed-phase chromatography), a mobile phase composition (typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component with additives like formic acid to improve ionization), and the gradient elution program. The mass spectrometer would be operated in a selected reaction monitoring (SRM) mode to ensure high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to the target analyte.

Table 1: Hypothetical UHPLC-MS/MS Parameters for Analysis of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol

ParameterExample ConditionPurpose
Column C18, 1.7 µm, 2.1 x 50 mmProvides high-resolution separation of the analyte from matrix components.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for elution of the analyte.
Flow Rate 0.4 mL/minOptimal for UHPLC systems, ensuring sharp peaks.
Injection Volume 1 µLMinimizes band broadening.
Ionization Mode Electrospray Ionization (ESI+)Effective for nitrogen-containing heterocyclic compounds.
MS/MS Transition Precursor Ion > Product IonSpecific masses would need to be determined experimentally.

Applications of Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) presents a powerful alternative to liquid chromatography, offering extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. For polar and ionizable compounds, CE can provide superior resolution compared to HPLC.

The application of CE for the analysis of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol would likely involve Micellar Electrokinetic Chromatography (MEKC), a mode of CE that allows for the separation of neutral and charged analytes. The separation would be based on the differential partitioning of the analyte between the aqueous buffer and pseudo-stationary phase micelles (e.g., sodium dodecyl sulfate). Key parameters for optimization would include the type and concentration of the surfactant, buffer pH and concentration, applied voltage, and capillary temperature.

Electrochemical Sensing Methods for Research Applications

Electrochemical sensors offer a sensitive, cost-effective, and often portable means for the detection of electroactive compounds. Quinoxaline (B1680401) derivatives, due to their redox-active heterocyclic structure, are often amenable to electrochemical detection.

A research-focused electrochemical sensor for (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol could be developed using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) at a modified electrode surface. The electrode modification (e.g., with nanomaterials like carbon nanotubes or graphene, or with specific polymers) would be aimed at enhancing the electrochemical signal and lowering the detection limit for the target molecule. The research would involve characterizing the electrochemical behavior of the compound, including its oxidation or reduction potentials, and optimizing the sensor's response.

Development of Spectroscopic Probes and Biosensors for Molecular Research

Spectroscopic probes and biosensors represent a sophisticated approach for the detection and study of molecules in complex biological systems. These tools are designed to provide a measurable signal (e.g., a change in fluorescence or absorbance) upon interaction with the target analyte.

The development of a fluorescent probe for (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol would entail designing a molecule that exhibits a specific and significant change in its photophysical properties upon binding to the target. This could involve a recognition moiety that selectively interacts with the quinoxaline structure, linked to a fluorophore.

A biosensor, on the other hand, would integrate a biological recognition element (like an enzyme or an antibody) with a signal transducer. For instance, if an enzyme were identified that specifically metabolizes (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, it could be immobilized on an electrode or an optical transducer to create a highly specific biosensor. However, the development of such highly specific probes and biosensors requires extensive foundational research into the molecular interactions of the target compound, for which there is currently limited information.

Future Research Perspectives and Emerging Avenues

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Mechanistic Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel quinoxaline (B1680401) derivatives. These computational methods offer powerful tools for navigating the vast chemical space to identify molecules with optimized properties. nih.govcmu.edu

De Novo Design: Deep learning and generative models can design novel chemical entities from the ground up. nih.govfrontiersin.org These AI-driven approaches can generate quinoxaline structures tailored to specific biological targets or material properties by learning from vast datasets of existing compounds. nih.gov This allows for the creation of molecules optimized against a specific binding hypothesis for enhanced potency or predictive models for improved drug-likeness. nih.gov A significant challenge in de novo design has been the synthesizability of the generated molecules; however, recent advancements are focusing on integrating synthetic planning methods to ensure the designed compounds are practically achievable. nih.govspringernature.com

Mechanistic Prediction: AI and ML algorithms can be trained to predict the outcomes and mechanisms of chemical reactions. For quinoxaline synthesis, this could mean forecasting reaction yields, identifying optimal conditions, and even predicting potential side products. This predictive power can accelerate the development of new synthetic routes and provide deeper insights into reaction pathways, moving beyond traditional trial-and-error experimentation. ijirt.org

Target Identification: AI can also be employed to predict the potential biological targets of newly designed quinoxaline derivatives, streamlining the initial stages of drug discovery and helping to elucidate their mechanisms of action. johnshopkins.edu

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Efficiency

While traditional methods for quinoxaline synthesis are well-established, future research will increasingly prioritize the principles of green and sustainable chemistry. ijirt.orgbenthamdirect.com The goal is to develop synthetic routes that are not only efficient but also environmentally benign, minimizing waste and energy consumption. ijirt.orgekb.eg

Key areas of exploration include:

Green Catalysts: The use of biocompatible, reusable, and non-toxic catalysts is a primary focus. Examples include L-arabinose, β-cyclodextrin, and various solid acid catalysts which can promote reactions under mild, often aqueous, conditions. tandfonline.commdpi.com

Alternative Solvents and Conditions: Research is moving away from hazardous organic solvents towards greener alternatives like water or solvent-free reaction conditions. ijirt.orgmdpi.com

Energy-Efficient Techniques: The application of microwave irradiation and ultrasonic waves can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijirt.orgbenthamdirect.com

Multi-Component Reactions (MCRs): One-pot syntheses where multiple starting materials react to form the final product without isolating intermediates are being developed to improve efficiency and reduce waste. mdpi.comnih.gov

Uncovering New Biological Targets and Mechanisms Beyond Current Paradigms

Quinoxaline derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govresearchgate.net However, a deeper understanding of their molecular targets and mechanisms of action is required for the rational design of more specific and effective drugs. nih.govnih.gov

Future research will likely focus on:

Novel Target Identification: Moving beyond established targets, chemical proteomics and systems biology approaches can be used to identify new protein interactions and signaling pathways modulated by quinoxaline compounds. nih.gov This could reveal therapeutic opportunities in areas not traditionally associated with this scaffold.

Mechanism of Action Studies: Elucidating how these compounds exert their effects at a molecular level is crucial. For instance, studies have shown that some quinoxaline derivatives can inhibit specific protein kinases, while quinoxaline 1,4-di-N-oxides can induce DNA damage under hypoxic conditions. nih.govnih.gov Future work will aim to detail these interactions and uncover novel mechanisms, such as the disruption of protein-RNA interactions or the modulation of de-ubiquitination enzymes. nih.gov

Combating Drug Resistance: Quinoxaline derivatives that are active against multi-drug resistant strains of bacteria and Mycobacterium tuberculosis represent a significant area of interest. researchgate.net Understanding the mechanisms that overcome resistance will be key to developing next-generation anti-infective agents.

Applications in Chemical Biology Tool Development and Advanced Functional Materials Design

The unique structural and electronic properties of the quinoxaline core make it an attractive scaffold for applications beyond traditional pharmacology, particularly in chemical biology and materials science. tandfonline.comresearchgate.net

Chemical Biology Probes: Quinoxaline derivatives can be developed as fluorescent probes for sensing and imaging biological molecules and processes. researchgate.netmdpi.com For example, specific derivatives have been synthesized as melanin-targeting probes for melanoma imaging and therapy. acs.org Their utility as fluorescent sensors for pH and amyloid-β fibrils also highlights their potential as diagnostic tools. mdpi.com

Advanced Functional Materials: Quinoxalines are emerging as a highly promising class of materials for organic electronics due to their strong electron-accepting nature and structural versatility. beilstein-journals.orgbohrium.com They are being extensively investigated as:

Electron Transporting Materials (ETMs): Their high electron affinity makes them ideal for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). beilstein-journals.orgbohrium.comresearchgate.net

Non-Fullerene Acceptors (NFAs): In organic solar cells, quinoxaline-based NFAs have demonstrated impressive power conversion efficiencies. beilstein-journals.org

Hole Transporting Materials (HTMs): By modifying the molecular structure to a donor-acceptor-donor (D-A-D) configuration, quinoxaline-based compounds have also been engineered into highly efficient and stable hole-transporting materials for perovskite solar cells. rsc.org

Interdisciplinary Collaborations and Translational Research Opportunities

The full potential of (4-Oxo-4lambda5-quinoxalin-2-yl)methanol and related compounds can only be realized through robust interdisciplinary collaboration. The journey from a synthesized molecule to a marketable drug or a functional device necessitates a convergence of expertise.

Academia-Industry Partnerships: Collaborations between academic researchers pioneering novel synthetic methods or uncovering biological mechanisms and industrial partners with the resources for large-scale production and clinical trials are essential for translating laboratory discoveries into real-world applications.

Chemistry, Biology, and Medicine: The development of new therapeutic agents requires a close working relationship between synthetic chemists who design and create the molecules, biologists who evaluate their activity and mechanism, and clinicians who can guide the research toward unmet medical needs. nih.gov

Chemistry and Materials Science/Physics: The creation of advanced optoelectronic devices based on quinoxaline derivatives is inherently interdisciplinary, requiring chemists to synthesize the materials, materials scientists to fabricate and characterize thin films, and physicists to design and test the final devices. beilstein-journals.orgfrontiersin.org

Translational research, which aims to bridge the gap between basic science and practical application, will be a key driver of future innovation in quinoxaline chemistry. This includes the development of new anticancer agents, antivirals to combat current and future pandemics, and next-generation materials for renewable energy and electronics. nih.govacs.org

Q & A

Q. What are the optimal synthetic routes for (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving quinoxaline precursors. For example, refluxing 1,2-phenylenediamine with a brominated coumarin derivative in methanol (4–6 hours) yields structurally related quinoxaline derivatives . Optimization involves adjusting reaction time, solvent polarity (e.g., ethanol/benzene mixtures for recrystallization), and stoichiometric ratios. High Performance Liquid Chromatography (HPLC) is critical for assessing purity (>95%) and stability, as demonstrated in analogous quinoxaline syntheses .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol?

  • Methodological Answer :
  • HPLC : Quantifies purity and detects impurities under gradient elution conditions (e.g., C18 column, UV detection at 254 nm) .
  • NMR Spectroscopy : Confirms structural integrity via characteristic proton signals (e.g., hydroxyl groups at δ 4.5–5.5 ppm, aromatic protons in quinoxaline rings) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced Research Questions

Q. How can computational methods like Multiwfn be applied to analyze the electronic structure and reactivity of (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol?

  • Methodological Answer : Multiwfn enables topology analysis of electron density, electrostatic potential mapping, and orbital composition studies. For example:
  • Electron Localization Function (ELF) : Identifies regions of high electron density, critical for predicting nucleophilic/electrophilic sites .
  • Hirshfeld Charge Analysis : Quantifies charge distribution to rationalize reactivity in cross-coupling reactions .
    These tools complement experimental data, such as NMR chemical shifts, to validate electronic effects .

Q. What strategies are recommended for resolving contradictions between spectroscopic data and computational predictions in the characterization of this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR/IR spectra with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA). Discrepancies in hydroxyl group shifts may arise from solvent effects or hydrogen bonding, requiring explicit solvent modeling .
  • Dynamic Effects : Molecular dynamics simulations can account for conformational flexibility affecting spectral data .

Q. What experimental protocols are established for evaluating the biological activity of quinoxaline derivatives like (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol?

  • Methodological Answer :
  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and IC₅₀ values .
  • Mechanistic Studies : Fluorescence-based assays to monitor interactions with DNA or enzymes (e.g., topoisomerase II inhibition) .

Q. What safety protocols should be followed when handling (4-Oxo-4λ⁵-quinoxalin-2-yl)methanol in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact. Respiratory protection if aerosolization occurs .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Segregate chemical waste for professional treatment to avoid environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.